

In-Depth Technical Guide: Assessing Inhibitor Binding Affinity to VEGFR-2

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Compound of Interest

Compound Name: Vegfr-2-IN-21

Cat. No.: B12416409

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. While specific quantitative binding data for "**Vegfr-2-IN-21**" is not publicly available at this time, this document will utilize Apatinib, a well-characterized and potent VEGFR-2 inhibitor, as a representative example to illustrate the principles and methodologies involved in determining binding affinity.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC₅₀), inhibition constant (K_i), or dissociation constant (K_d). Lower values indicate higher potency.

For our representative inhibitor, Apatinib, the following binding affinity for VEGFR-2 has been reported:

| Compound | Target | Assay Type | IC ₅₀ (nM) |
|----------|---------|--------------|-----------------------|
| Apatinib | VEGFR-2 | Kinase Assay | 1[1] |

This table clearly demonstrates the potent inhibitory activity of Apatinib against VEGFR-2. Similar quantitative assays would be required to determine the binding affinity of "**Vegfr-2-IN-**

21".

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

The following is a generalized, detailed protocol for determining the IC₅₀ value of a test compound against VEGFR-2, based on common laboratory practices and commercially available assay kits. This method measures the ability of an inhibitor to block the kinase activity of VEGFR-2.

Objective: To determine the concentration of a test inhibitor required to inhibit 50% of VEGFR-2 kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (Adenosine triphosphate)
- Poly (Glu, Tyr) 4:1 peptide substrate
- Test inhibitor (e.g., **Vegfr-2-IN-21**, Apatinib) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
- 96-well white microplates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a 1X kinase reaction buffer from a concentrated stock.

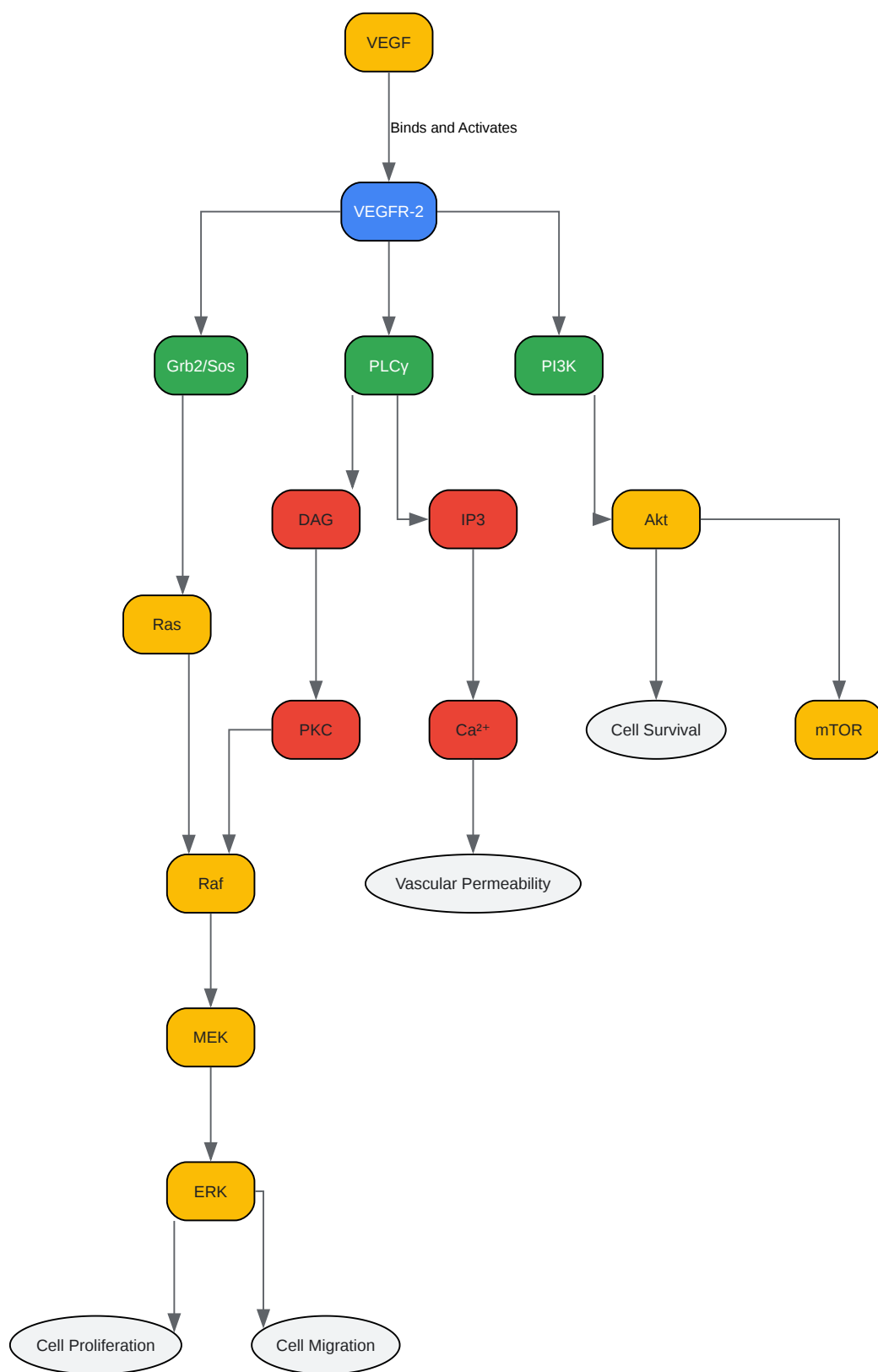
- Prepare a solution of ATP at the desired concentration in the kinase reaction buffer. The concentration is often at or near the K_m of the enzyme for ATP.
- Prepare a solution of the peptide substrate in the kinase reaction buffer.
- Prepare a serial dilution of the test inhibitor in DMSO, and then further dilute in the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (typically $\leq 1\%$).
- Assay Setup:
 - Add the kinase reaction buffer to all wells of a 96-well plate.
 - Add the serially diluted test inhibitor to the appropriate wells.
 - Include "positive control" wells (enzyme, substrate, ATP, no inhibitor) and "negative control" (background) wells (substrate, ATP, no enzyme, no inhibitor).
 - Add the VEGFR-2 enzyme to all wells except the negative control wells.
 - Add the peptide substrate to all wells.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding ATP to all wells.
 - Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Detection:
 - After incubation, stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. This reagent generates a luminescent signal that is proportional to the amount of ATP present.
 - Add the Kinase-Glo® reagent to all wells and incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (negative control) from all other readings.
 - The luminescent signal is inversely proportional to the kinase activity.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF (Vascular Endothelial Growth Factor). Activation of these pathways is crucial for processes such as endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.

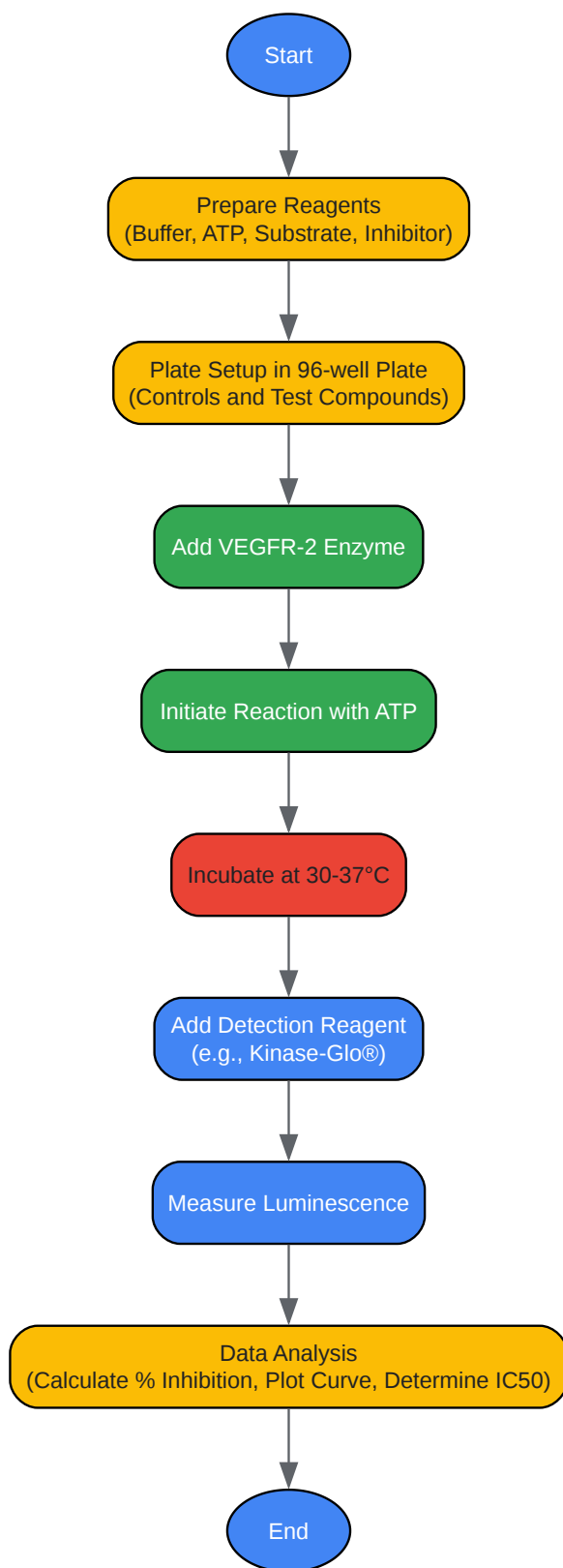


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Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

This diagram outlines the sequential steps involved in the in vitro kinase assay described in the experimental protocol section.



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Caption: Workflow for determining VEGFR-2 kinase inhibition.

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References

- 1. selleckchem.com [selleckchem.com]
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